molecular formula C14H14IN5O6S B155189 methyl 4-iodo-2-(N-(4-methoxy-6-methyl-1,3,5-triazin-2-ylcarbamoyl)sulfamoyl)benzoate CAS No. 144550-06-1

methyl 4-iodo-2-(N-(4-methoxy-6-methyl-1,3,5-triazin-2-ylcarbamoyl)sulfamoyl)benzoate

Cat. No. B155189
CAS RN: 144550-06-1
M. Wt: 507.26 g/mol
InChI Key: VWGAYSCWLXQJBQ-UHFFFAOYSA-N
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Description

Methyl 4-iodo-2-(N-(4-methoxy-6-methyl-1,3,5-triazin-2-ylcarbamoyl)sulfamoyl)benzoate, also known as this compound, is a useful research compound. Its molecular formula is C14H14IN5O6S and its molecular weight is 507.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodegradation Studies

Photolysis of this compound, a sulfonylurea herbicide, has been extensively studied. It degrades into various photoproducts on different surfaces such as glass, soil, and plant surfaces. The rate of photodegradation varies based on the surface, with a faster rate observed on glass compared to soil. This research has implications for understanding the environmental impact and degradation behavior of this herbicide (Bhattacharjeel & Dureja, 2002).

Photostability in Field Conditions

Studies on the photostability of this herbicide under field conditions revealed that its degradation in various solvents follows first-order kinetics. This research helps in understanding the environmental behavior of this herbicide in agricultural settings (Bhattacharjee & Dureja, 1999).

Hydrolysis Mechanism

Research on the hydrolysis of similar sulfonylurea herbicides provides insights into the chemical behavior of this compound. The hydrolysis in acidic media involves consecutive reactions, and the study helps in understanding the stability and degradation pathways of these herbicides (Hemmamda, Calmon, & Calmon, 1994).

Soil Microbial Activity

The impact of this herbicide on soil microbial activity has been investigated. It was found that the herbicide's influence on microbial parameters in the soil depends on the rate of application and duration of activity. This is crucial for understanding the ecological effects of using this herbicide in agricultural practices (Radivojević et al., 2014).

Herbicide Persistence and Mobility

Studies have been conducted on the persistence and mobility of this herbicide in various environments, such as paddy fields and soil. Understanding its persistence helps in assessing the risk of accumulation in the environment and its mobility influences the strategies for its application in agriculture (Sondhia, 2009).

Biochemical Analysis

Biochemical Properties

Iodosulfuron-methyl acts by inhibiting the enzyme acetolactate synthase . This enzyme is crucial for the synthesis of branched amino acids such as L-leucine, L-isoleucine, and L-valine . By inhibiting this enzyme, Iodosulfuron-methyl disrupts the normal biochemical reactions in plants, leading to their death .

Cellular Effects

Iodosulfuron-methyl affects various types of cells and cellular processes. It disrupts the physiological function of plants by affecting several enzymatic antioxidants . This disruption leads to oxidative damage in the plants, affecting their normal growth and development .

Molecular Mechanism

The molecular mechanism of action of Iodosulfuron-methyl involves binding to the enzyme acetolactate synthase and inhibiting its activity . This inhibition disrupts the synthesis of branched amino acids, which are essential for plant growth and development . The disruption in amino acid synthesis leads to the death of the plant cells .

Temporal Effects in Laboratory Settings

The effects of Iodosulfuron-methyl change over time in laboratory settings . It is known to be stable under normal conditions

Dosage Effects in Animal Models

Currently, there is limited information available on the effects of Iodosulfuron-methyl at different dosages in animal models. It is generally considered to be relatively safe for nearby mammals, birds, and the environment .

Metabolic Pathways

Iodosulfuron-methyl is involved in the metabolic pathway that leads to the synthesis of branched amino acids . It interacts with the enzyme acetolactate synthase, inhibiting its activity and disrupting the normal metabolic flux .

properties

IUPAC Name

methyl 4-iodo-2-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14IN5O6S/c1-7-16-12(19-14(17-7)26-3)18-13(22)20-27(23,24)10-6-8(15)4-5-9(10)11(21)25-2/h4-6H,1-3H3,(H2,16,17,18,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGAYSCWLXQJBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=C(C=CC(=C2)I)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14IN5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101020557
Record name Iodosulfuron methyl ester
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Molecular Weight

507.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

144550-06-1
Record name Benzoic acid, 4-iodo-2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]-, methyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-iodo-2-(3-(4-methoxy-6-methyl-1,3,5-triazine-2-yl)ureidosulfonyl)benzoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iodosulfuron methyl ester
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Record name methyl 4-iodo-2-(3-(4-methoxy-6-methyl-1,3,5-triazine-2-yl)ureidosulfonyl)benzoate
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Synthesis routes and methods I

Procedure details

2.59 g of potassium tert-butylate was added to a suspension of 2.85 g of 2-amino-4-methoxy-6-methyl-1,3,5-triazine in 40 ml of dimethylacetamide (DMA) at room temperature to form a first mixture. A solution of 4.94 g of diphenyl carbonate in 20 ml of DMA was then added dropwise to the first mixture at about 5° C. to form a second mixture. The second mixture was subsequently added dropwise to a solution of 5.00 g of methyl 2-aminosulfonyl-4-iodobenzoate (92.5% pure) in 15 ml of DMA at about 5° C., to form a third mixture. When the reaction ended, the third mixture was filtered over kieselguhr (®Celite). The filtrate was introduced into a solution of 200 ml of ice-water and 10 ml of concentrated hydrochloric acid, whereby the crude urea product separated out. The crude product which separated out was then purified by stirring with methanol and diisopropyl ether and dried. The yield was 4.50 g (66% of theory).
Quantity
2.59 g
Type
reactant
Reaction Step One
Quantity
2.85 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
4.94 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

0.084 g of sodium hydride (60% pure in paraffin oil) was added to a suspension of 0.23 g of 2-amino-4-methoxy-6-methyl-1,3,5-triazine in 3 ml of dimethylacetamide (DMA) at room temperature to form a mixture. The mixture was stirred until the evolution of gas ended. A solution of 0.44 g of diphenyl carbonate in 1 ml of DMA was then slowly added dropwise at about 5° C., and the resulting mixture therefrom was stirred for 10 minutes. A solution of 0.68 g of methyl 2-aminosulfonyl-4-iodobenzoate (92.5% pure) in 2 ml of DMA was slowly added dropwise, to the resulting mixture, while cooled in an ice bath, to form a reaction mixture. When the reaction ended, the reaction mixture was then introduced into a solution of 30 ml of ice-water and 0.25 ml of concentrated hydrochloric acid, whereby a crude product separated out. The crude product which separated out was then purified by washing with a little water, methanol and diisopropyl ether and drying. The yield was 0.47 g (46% of theory).
Quantity
0.084 g
Type
reactant
Reaction Step One
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
0.68 g
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
30 mL
Type
reactant
Reaction Step Four
Quantity
0.25 mL
Type
reactant
Reaction Step Four
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

5.09 g of sodium tert-butylate was added to a suspension of 3.69 g of 2-amino-4-methoxy-6-methyl-1,3,5-triazine in 100 ml of DMA at room temperature. After cooling to 3-7° C., a solution of 5.64 g of diphenyl carbonate and 50 ml of DMA was added dropwise, to form a reaction mixture. The reaction mixture was then stirred at that temperature for 15 minutes. The reaction mixture was then added dropwise to a solution of 8.85 g of methyl 2-aminosulfonyl-4-iodobenzoate and 50 ml of DMA at 3-7° C., to form a resulting mixture which was stirred at 3° C. for 1 hour and at room temperature for 2 hours. The volatile components were then distilled off under reduced pressure. The residue was dissolved in 250 ml of water and acidified with concentrated hydrochloric acid (pH=2-3) whereby the crude product separated out. The crude product which separated out was washed with methanol and diisopropyl ether. After drying, 8.4 g of the desired product (purity>92%) was obtained.
[Compound]
Name
sodium tert-butylate
Quantity
5.09 g
Type
reactant
Reaction Step One
Quantity
3.69 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.64 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
8.85 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

0.96 g of sodium tert-butylate was added to a suspension of 1.05 g of 2-amino-4-methoxy-6-methyl-1,3,5-triazine in 20 ml of dimethylacetamide (DMA) at room temperature, with vigorous stirring, to form a first mixture. A solution of 1.12 g of diphenyl carbonate in 10 ml of DMA was then added to the first mixture, in the course of 7 minutes, while it was cooled in an ice bath, to form a second mixture. The second mixture was subsequently stirred for another 15 minutes while cooled in the ice bath, and a solution of 1.84 g of methyl 2-aminosulfonyl-4-iodobenzoate (92.5% pure) in DMA was then added dropwise in the course of 7 minutes. When the reaction ended, the product was worked up as described in Example 1. 1.47 g of the desired product (58% of theory) was thus obtained.
[Compound]
Name
sodium tert-butylate
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.84 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
58%

Synthesis routes and methods V

Procedure details

Under protective gas, a 14.5% strength solution (1465 g) of methyl 4-iodo-2-isocyanatosulfonylbenzoate in xylene is added over 4 hours at a constant rate at 50° C. to a suspension of 84.5 g of 2-amino-4-methoxy-6-methyl-1,3,5-triazine in 670 g of ethyl acetate. After the addition has ended, the mixture is stirred at the same temperature for approximately 4 hours, and the ethyl acetate is then distilled off under reduced pressure (80–60 mbar, T=50° C.). The suspension that remains is filtered off with suction and the solid is washed repeatedly with dilute hydrochloric acid and dried; if appropriate, acetone can be added to the hydrochloric acid. This gives 297 g (content>98%) of the title compound; yield 99.2% of theory.
Name
methyl 4-iodo-2-isocyanatosulfonylbenzoate
Quantity
1465 g
Type
reactant
Reaction Step One
Quantity
84.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Q & A

Q1: What is the primary mechanism of action of iodosulfuron-methyl?

A1: Iodosulfuron-methyl acts by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS) [, , , , ]. This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.

Q2: How does the inhibition of ALS by iodosulfuron-methyl affect plants?

A2: Inhibiting ALS disrupts the production of essential amino acids, leading to stunted growth, chlorosis (yellowing of leaves), and eventual plant death [, , , , ]. This makes iodosulfuron-methyl effective against various grassy and broadleaf weeds.

Q3: Does iodosulfuron-methyl affect all plant species equally?

A3: No. Iodosulfuron-methyl exhibits selectivity towards certain crops like wheat, durum wheat, and triticale, showing minimal to no phytotoxic effects on these plants [, ]. This selectivity is attributed to factors like differences in herbicide uptake, translocation, and metabolism between crop and weed species.

Q4: What is the molecular formula and weight of iodosulfuron-methyl?

A4: While the provided research does not explicitly state the molecular formula and weight, this information can be readily calculated from the chemical name and structure. The molecular formula is C14H17IN4O6S, and the molecular weight is 496.3 g/mol.

Q5: What factors influence the degradation of iodosulfuron-methyl in soil?

A6: The degradation rate of iodosulfuron-methyl in soil is influenced by several factors, including soil moisture content, pH, organic matter content, and microbial activity [, , ]. Higher moisture and organic matter content generally accelerate degradation, while higher pH tends to slow it down. Soil microorganisms play a significant role in biodegrading the compound [, , ].

Q6: What formulations of iodosulfuron-methyl are commonly used?

A7: Iodosulfuron-methyl is often formulated as a sodium salt for commercial applications [, , , ]. It is available in various formulations, including oil dispersible concentrates, wettable powders, and water-dispersible granules [].

Q7: Can the formulation of iodosulfuron-methyl impact its efficacy?

A8: Yes, the formulation can significantly affect the herbicide's efficacy by influencing factors like its solubility, stability, uptake, and translocation within plants [, , ]. For instance, oil miscible formulations have shown improved efficacy compared to other formulations [].

Q8: Can adjuvants enhance the performance of iodosulfuron-methyl?

A9: Yes, research demonstrates that using adjuvants can improve the efficacy of iodosulfuron-methyl [, , ]. Adjuvants like alkyl aryl polyglycol ether and ethoxylated long-chain fatty amines were found to enhance the herbicide's performance against wild oat [].

Q9: Is there evidence of weed resistance to iodosulfuron-methyl?

A10: Yes, several studies report the development of weed resistance to iodosulfuron-methyl and other ALS-inhibiting herbicides [, , , , ]. This resistance is often attributed to the continuous and repeated use of these herbicides, leading to the selection of resistant weed biotypes.

Q10: What are the common mechanisms of resistance to iodosulfuron-methyl?

A11: Resistance mechanisms include target-site mutations in the ALS enzyme that reduce herbicide binding and metabolic resistance involving enhanced herbicide detoxification within the plant [, , , , ].

Q11: Is there cross-resistance between iodosulfuron-methyl and other herbicides?

A12: Yes, cross-resistance has been observed between iodosulfuron-methyl and other ALS-inhibiting herbicides belonging to different chemical groups like imidazolinones, triazolopyrimidines, and sulfonylureas [, , , ]. This highlights the importance of herbicide rotation and alternative weed management strategies.

Q12: How long does iodosulfuron-methyl persist in the environment?

A15: The persistence of iodosulfuron-methyl varies depending on environmental factors. In soil, its half-life ranges from 30 to 60 days, indicating relatively rapid degradation []. Factors like soil moisture, temperature, and microbial activity influence its persistence.

Q13: What analytical methods are used to determine iodosulfuron-methyl residues?

A16: High-performance liquid chromatography (HPLC) coupled with UV or MS detection is commonly used for quantifying iodosulfuron-methyl residues in various matrices like soil, water, and plant tissues [, , ].

Q14: Are there established and validated methods for iodosulfuron-methyl analysis?

A17: Yes, standardized and validated analytical methods for iodosulfuron-methyl analysis are crucial for ensuring data accuracy and reliability []. These methods involve meticulous validation procedures to determine parameters like accuracy, precision, specificity, and sensitivity.

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